molecular formula C21H26ClN3O2 B3910970 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine

4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine

Cat. No. B3910970
M. Wt: 387.9 g/mol
InChI Key: RSZPFTAMPUGDBN-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as CBP, is a piperazine derivative that has been shown to have a number of interesting properties that make it useful for a variety of different research purposes. In We will also discuss several future directions for research on this compound.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of the uptake of dopamine, serotonin, and norepinephrine in the brain. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of different effects on brain function and behavior.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been shown to have a number of interesting biochemical and physiological effects. For example, 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been shown to have potent antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine for use in lab experiments is its well-established synthesis method. This makes it relatively easy to obtain pure samples of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine for use in experiments. Another advantage of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is its potent inhibitory effects on the uptake of dopamine, serotonin, and norepinephrine, which make it useful for studying the effects of these neurotransmitters on brain function and behavior.
One limitation of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine for use in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental contexts. Another limitation of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is its relatively short half-life, which can make it difficult to study its long-term effects on brain function and behavior.

Future Directions

There are many potential future directions for research on 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine. One promising area of research is in the development of new drugs that target the dopamine, serotonin, and norepinephrine systems in the brain. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine could be used as a starting point for the development of these drugs, which could have potential applications in the treatment of mood and anxiety disorders.
Another potential future direction for research on 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is in the development of new antioxidant and anti-inflammatory drugs. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been shown to have potent antioxidant and anti-inflammatory activity, suggesting that it may be useful as a starting point for the development of new drugs in these areas.
Finally, 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine could be studied further to better understand its mechanism of action and its effects on brain function and behavior. This could lead to a better understanding of the role of dopamine, serotonin, and norepinephrine in the brain, and could have potential applications in the treatment of a variety of different neurological and psychiatric disorders.

Scientific Research Applications

4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been shown to have a potent inhibitory effect on the uptake of dopamine, serotonin, and norepinephrine in the brain, suggesting that it may have potential applications in the treatment of depression and other mood disorders. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has also been shown to have anxiolytic effects, suggesting that it may have potential applications in the treatment of anxiety disorders.

properties

IUPAC Name

(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethoxy-3-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-3-27-20-9-8-17(14-21(20)26-2)15-23-25-12-10-24(11-13-25)16-18-6-4-5-7-19(18)22/h4-9,14-15H,3,10-13,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPFTAMPUGDBN-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorobenzyl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]piperazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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